
Chloramine-T
Overview
Description
Chloramine-T, also known as sodium chloro (4-methylbenzene-1-sulfonyl)azanide, is an organic compound with the formula CH₃C₆H₄SO₂NClNa. It is a white powder that is commonly used as a reagent in organic synthesis. This compound is known for its role as an oxidizing agent and is widely used in various chemical reactions due to its stability and reactivity .
Mechanism of Action
Target of Action
Chloramine-T, also known as Tosylchloramide, is primarily used as a disinfectant . It is a chlorinated and deprotonated sulfonamide . The primary targets of this compound are bacteria and other microorganisms, where it acts as a biocide .
Mode of Action
This compound contains active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . In water, this compound decomposes to release active chlorine, which acts as a biocide . The released chlorine interacts with the microorganisms, leading to their destruction .
Biochemical Pathways
It is known that the active chlorine released from this compound can interact with a broad range of functional groups, bringing divergent molecular transformations to synthetic chemistry .
Result of Action
The primary result of this compound’s action is the destruction of bacteria and other microorganisms . This makes it an effective disinfectant, particularly for the genitals and injured skin .
Action Environment
This compound may undergo degradation on long-term exposure to the atmosphere . Therefore, care must be taken during its storage . Its reactivity is similar to that of sodium hypochlorite, and aqueous solutions of this compound are slightly
Preparation Methods
Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂). The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product .
Chemical Reactions Analysis
Chloramine-T undergoes several types of chemical reactions, including:
Cyclization: It is used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles.
Common reagents used in these reactions include sodium hypochlorite and toluenesulfonamide. The major products formed from these reactions are sulfur, iodine monochloride, and various cyclic compounds .
Scientific Research Applications
Chloramine-T has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds.
Medicine: this compound is used as a disinfectant and antibacterial agent.
Comparison with Similar Compounds
Chloramine-T is often compared with other chloramines and oxidizing agents. Similar compounds include:
Monochloramine (NH₂Cl): Used as a disinfectant for water.
Dichloramine (NHCl₂): Another disinfectant with similar properties.
Nitrogen trichloride (NCl₃): Known for its strong oxidizing properties.
This compound is unique due to its stability and versatility in organic synthesis, making it a preferred reagent for various chemical reactions .
Properties
CAS No. |
127-65-1 |
---|---|
Molecular Formula |
C7H8ClNO2S.Na C7H8ClNNaO2S |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C7H8ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5,9H,1H3; |
InChI Key |
SJUGPXBWZCQTKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.[Na] |
Appearance |
Solid powder |
Color/Form |
White or slightly yellow crystals or crystalline powder |
density |
Density (trihydrate): 1.4 g/cm³ |
flash_point |
192 °C c.c. (trihydrate) |
melting_point |
170-177 °C decomposes |
127-65-1 149358-73-6 |
|
physical_description |
White or slightly yellow crystals or crystalline powder; [HSDB] WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
144-86-5 (Parent) |
shelf_life |
Decomposes slowly in air, liberating chlorine /trihydrate/ Loses water on drying. /Trihydrate/ |
solubility |
Insoluble in benzene, chloroform, and ether; decomposed by alcohol Soluble in water. Solubility in water, g/100ml at 25 °C: (good, trihydrate) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acti-chlore, AI3-18426C, Aktivin, Anexol, Aseptoclean, Berkendyl, Caswell No. 170, Chloralone, Chloramine T, Chloramine-T, Chlorasan, Chlorazan, Chloraseptine, Heliogen, HSDB 4303, Monochloramine T, Tosylchloramide sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.